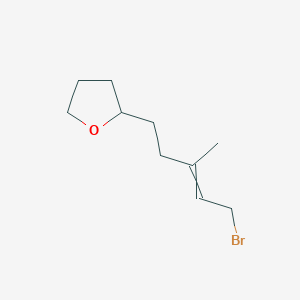
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane is an organic compound with the molecular formula C₁₀H₁₇BrO It is a derivative of oxolane, featuring a bromine atom and a methyl group attached to a pentenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-3-penten-1-ol and bromine.
Bromination: The first step involves the bromination of 3-methyl-3-penten-1-ol to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a solvent like dichloromethane and a catalyst such as pyridinium tribromide.
Cyclization: The brominated intermediate undergoes cyclization to form the oxolane ring. This step may involve the use of a base like sodium hydride in a suitable solvent such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane depends on its interactions with molecular targets. The bromine atom and the oxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-3-methylpent-3-enyl)oxolane: A closely related compound with a similar structure but different substitution patterns.
4-Bromo-3-Methylpent-2-ene: Another compound with a bromine atom and a methyl group but lacking the oxolane ring.
Uniqueness
2-(5-Bromo-3-methylpent-3-en-1-yl)oxolane is unique due to the presence of both the bromine atom and the oxolane ring, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
60432-81-7 |
|---|---|
Formule moléculaire |
C10H17BrO |
Poids moléculaire |
233.14 g/mol |
Nom IUPAC |
2-(5-bromo-3-methylpent-3-enyl)oxolane |
InChI |
InChI=1S/C10H17BrO/c1-9(6-7-11)4-5-10-3-2-8-12-10/h6,10H,2-5,7-8H2,1H3 |
Clé InChI |
YJTHKJYOPWOVRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCBr)CCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


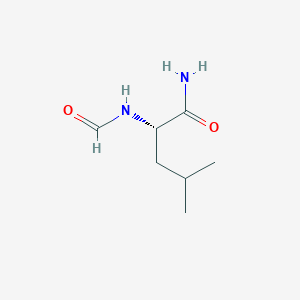

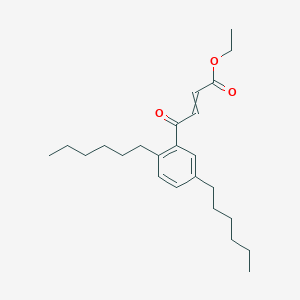

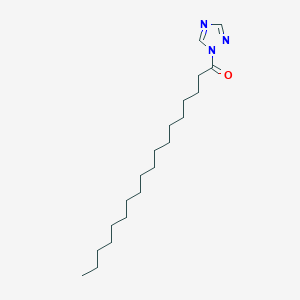
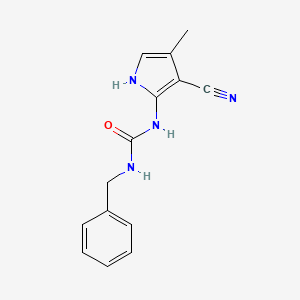
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)


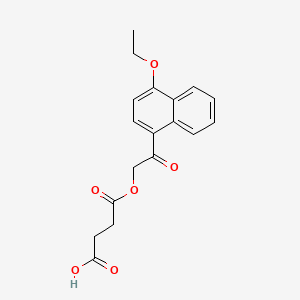
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
